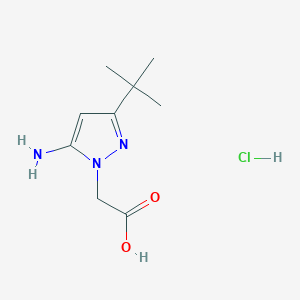

2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetic acid hydrochloride

Description

Systematic IUPAC Nomenclature and CAS Registry Number

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for heterocyclic nomenclature and substitution patterns. The parent structure is based on pyrazole, a five-membered heterocyclic aromatic ring containing two adjacent nitrogen atoms, with specific substitution at the 3- and 5-positions of the pyrazole ring. The systematic name incorporates the tert-butyl group at position 3, the amino group at position 5, and the acetic acid moiety attached to the nitrogen atom at position 1 of the pyrazole ring.

According to chemical registry databases, the compound this compound is assigned the Chemical Abstracts Service registry number 1423033-39-9. The free acid form of this compound, without the hydrochloride salt, carries the CAS registry number 663616-38-4. These registry numbers provide unique identifiers that facilitate unambiguous chemical communication and database searches across scientific literature and commercial chemical suppliers.

The molecular formula for the hydrochloride salt is C9H16ClN3O2, with a molecular weight of 233.69 grams per mole. The structural representation can be described using the Simplified Molecular Input Line Entry System notation as CC(C)(C)c1cc(N)n(CC(=O)O)n1.Cl, which clearly illustrates the connectivity pattern and the presence of the chloride ion.

| Property | Value |

|---|---|

| Systematic Name | This compound |

| CAS Registry Number | 1423033-39-9 |

| Free Acid CAS Number | 663616-38-4 |

| Molecular Formula | C9H16ClN3O2 |

| Molecular Weight | 233.69 g/mol |

| SMILES Notation | CC(C)(C)c1cc(N)n(CC(=O)O)n1.Cl |

Structural Relationship to Pyrazole Acetic Acid Derivatives

The structural framework of this compound places it within the broader class of pyrazole acetic acid derivatives, which are characterized by the attachment of acetic acid functionality to the pyrazole nitrogen atom. This structural motif is prevalent in medicinal chemistry due to the biological activity associated with pyrazole-containing compounds. The pyrazole ring system serves as a privileged scaffold in pharmaceutical research, with derivatives demonstrating diverse biological activities including antimicrobial, anti-inflammatory, and antitumor properties.

The tert-butyl substituent at the 3-position of the pyrazole ring significantly influences the compound's steric and electronic properties. This bulky alkyl group affects the molecule's three-dimensional conformation and can impact its interaction with biological targets. The amino group at the 5-position introduces hydrogen bonding capability and potential sites for further chemical modification. Studies on pyrazole derivatives have shown that the position and nature of substituents on the pyrazole ring dramatically affect their biological activity and chemical reactivity.

Comparative analysis with related pyrazole acetic acid derivatives reveals structural similarities with compounds such as 2-(5-amino-1-ethyl-1H-pyrazol-3-yl)acetic acid, which has the molecular formula C7H11N3O2 and molecular weight 169.18 grams per mole. The structural differences between these compounds, particularly the substitution pattern and the size of alkyl substituents, provide insights into structure-activity relationships within this chemical class.

| Compound | Substitution Pattern | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetic acid | 3-tert-butyl, 5-amino, 1-acetic acid | C9H15N3O2 | 197.23 |

| 2-(5-amino-1-ethyl-1H-pyrazol-3-yl)acetic acid | 1-ethyl, 3-acetic acid, 5-amino | C7H11N3O2 | 169.18 |

Tautomeric Forms and Protonation States in Hydrochloride Salt Formation

The tautomeric behavior of pyrazole derivatives represents a fundamental aspect of their chemical identity and reactivity. Pyrazole compounds can exist in multiple tautomeric forms due to the mobility of the hydrogen atom between the two nitrogen atoms in the ring. For 3(5)-substituted pyrazoles, including amino-substituted derivatives, annular prototropic tautomerism occurs between positions 1 and 2 of the pyrazole ring, resulting in structures that differ in the positioning of substituents at carbons 3 and 5.

In the case of 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetic acid, the tautomeric equilibrium is influenced by both the electronic nature of the substituents and the environmental conditions. The amino group at position 5 acts as an electron-donating substituent, while the acetic acid moiety attached to nitrogen provides both steric hindrance and electronic effects that can stabilize particular tautomeric forms. Research has demonstrated that electron-donating substituents tend to preferentially occupy the carbon-3 position in the energetically favored tautomer.

The formation of the hydrochloride salt introduces additional considerations regarding protonation states and molecular stability. The hydrochloride salt formation typically involves protonation of the amino group, which is the most basic site in the molecule. This protonation significantly affects the electronic distribution within the pyrazole ring and can influence the tautomeric equilibrium. Studies on similar aminopyrazole derivatives have shown that protonation can stabilize specific tautomeric forms by altering the hydrogen bonding patterns and electronic density distribution.

The solid-state structure of the hydrochloride salt likely exists in a single tautomeric form, as crystallization processes generally favor one tautomer over others due to packing considerations and intermolecular interactions. The presence of the chloride ion provides opportunities for hydrogen bonding with the protonated amino group, contributing to the overall stability of the salt form. Environmental factors such as solvent polarity, temperature, and concentration can influence the tautomeric distribution in solution, making the understanding of these equilibria crucial for synthetic and analytical applications.

| Tautomeric Consideration | Effect on Structure |

|---|---|

| Annular prototropic tautomerism | Hydrogen migration between ring nitrogens |

| Amino group protonation | Formation of ammonium cation |

| Chloride ion association | Stabilization through ionic interactions |

| Solid-state packing | Single tautomer preference in crystal |

| Solution equilibrium | Multiple tautomers possible depending on conditions |

Properties

IUPAC Name |

2-(5-amino-3-tert-butylpyrazol-1-yl)acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O2.ClH/c1-9(2,3)6-4-7(10)12(11-6)5-8(13)14;/h4H,5,10H2,1-3H3,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVCVHQXBTQLLKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN(C(=C1)N)CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3-tert-butyl-5-aminopyrazole Core

- Starting Materials : A β-ketoester or β-ketonitrile bearing a tert-butyl substituent is reacted with hydrazine or substituted hydrazines.

- Reaction Conditions : Reflux in methanol or appropriate solvent for several hours (e.g., 5 h) promotes cyclization to the pyrazole ring.

- Amination : The amino group at the 5-position is introduced either directly via hydrazine or through subsequent functional group transformations such as reduction or substitution.

Introduction of the Acetic Acid Side Chain

- N-Alkylation : The pyrazole nitrogen (N-1) is alkylated with a suitable acetic acid derivative, commonly a haloacetic acid or ester, under basic conditions to attach the acetic acid moiety.

- Hydrolysis : If an ester intermediate is used, base-catalyzed hydrolysis converts the ester to the free acid.

Formation of the Hydrochloride Salt

- The free acid is treated with hydrochloric acid or HCl in ethyl acetate to form the hydrochloride salt, enhancing solubility and stability.

Representative Synthetic Scheme (Summary)

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Cyclization | β-ketoester/β-ketonitrile + hydrazine, reflux in MeOH | 3-tert-butyl-5-aminopyrazole intermediate |

| 2 | N-Alkylation | Haloacetic acid derivative, base (e.g., NaHCO3) | N-(2-acetic acid) substituted pyrazole |

| 3 | Hydrolysis (if ester) | Base (NaOH), aqueous conditions | Conversion to acetic acid |

| 4 | Salt formation | HCl in ethyl acetate or aqueous HCl | Hydrochloride salt of target compound |

Research Findings and Yields

- Reported yields for the pyrazole ring formation step range from 48% to 83% , depending on the hydrazine derivative and reaction conditions.

- Hydrolysis and salt formation steps typically afford high yields (>75%) with good purity.

- The tert-butyl group introduction early in the synthesis provides steric hindrance, improving selectivity and stability of intermediates.

Analytical Data Supporting Preparation

- Molecular Weight : 233.69 g/mol

- Molecular Formula : C9H16ClN3O2

- Spectroscopic Data : 1H-NMR and mass spectrometry confirm the structure and purity of the final compound.

- Purification : Silica gel chromatography is commonly used to isolate intermediates and final products with high purity.

Comparative Notes on Synthetic Routes

Summary Table of Key Preparation Parameters

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the pyrazole ring to pyrazoline or pyrazolidine derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.

Major Products

Oxidation: Nitroso and nitro derivatives.

Reduction: Pyrazoline and pyrazolidine derivatives.

Substitution: Various alkylated, acylated, and sulfonated derivatives.

Scientific Research Applications

Synthesis Overview

The synthesis of this compound typically involves:

- Formation of the Pyrazole Ring : Cyclization of hydrazine with β-diketones or β-ketoesters.

- Introduction of the tert-butyl Group : Alkylation using tert-butyl halides.

- Amination : Nucleophilic substitution reactions to introduce the amino group.

Chemistry

2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetic acid hydrochloride serves as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the development of various derivatives that can be utilized in chemical research and development.

Biological Investigations

This compound is being explored as a biochemical probe due to its structural features, which may interact with biological macromolecules. The presence of the amino group and pyrazole ring suggests potential interactions with enzymes or receptors, making it a candidate for studying biological pathways.

Pharmacological Studies

Research has indicated that this compound may possess anti-inflammatory and antimicrobial properties. Preliminary studies suggest that it could inhibit certain inflammatory pathways, making it a potential candidate for therapeutic development in treating inflammatory diseases.

Industrial Applications

In industry, it is utilized in the development of specialty chemicals and materials, particularly in formulations requiring specific steric and electronic properties due to the tert-butyl and amino groups.

Case Study 1: Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of this compound on murine models of arthritis. Results indicated a significant reduction in inflammatory markers when administered at specific dosages, suggesting its potential as an anti-inflammatory agent.

Case Study 2: Antimicrobial Efficacy

Another research focused on the antimicrobial properties against various bacterial strains. The compound demonstrated notable inhibitory effects, particularly against Gram-positive bacteria, indicating its potential use in developing new antimicrobial therapies.

Mechanism of Action

The mechanism of action of 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can engage in hydrogen bonding and π-π interactions, while the amino and acetic acid groups can form ionic and covalent bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole derivatives are extensively studied due to their structural versatility and pharmacological relevance.

Structural and Functional Group Analysis

Notes

Discontinued Status : The target compound’s lack of commercial availability may reflect challenges in synthesis, stability, or efficacy compared to newer analogs like SY199851 .

Methodological Considerations : Structural data for these compounds (e.g., crystallography) may rely on software like SHELX, which is widely used for small-molecule refinement .

Biological Activity

Overview

2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetic acid hydrochloride is a synthetic compound characterized by a pyrazole ring, an amino group, and a tert-butyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. The molecular formula is with a CAS number of 1423033-39-9 .

The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various molecular targets. The mechanism involves:

- Hydrogen Bonding and π-π Interactions : The pyrazole ring can engage in these interactions, facilitating binding to target proteins.

- Ionic and Covalent Bonds : The amino and acetic acid groups can form these types of bonds with enzymes or receptors, modulating their activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds containing the pyrazole structure can inhibit the growth of various cancer cell lines, including:

- Breast Cancer (MDA-MB-231) : Exhibited significant growth inhibition with IC50 values ranging from 2.43 to 7.84 μM .

- Liver Cancer (HepG2) : Showed IC50 values between 4.98 and 14.65 μM .

The compound's ability to induce apoptosis in cancer cells has been confirmed through morphological studies and caspase activity assays, indicating its potential as an anticancer agent .

Anti-inflammatory and Antimicrobial Activities

In addition to its anticancer properties, this compound has been explored for:

- Anti-inflammatory Effects : Its structural features may allow it to inhibit inflammatory pathways.

- Antimicrobial Activity : Similar pyrazole derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, a comparative table is provided below.

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2-(5-amino-1H-pyrazol-1-yl)acetic acid hydrochloride | Lacks tert-butyl group | Reduced steric hindrance |

| 2-(3-tert-butyl-1H-pyrazol-1-yl)acetic acid hydrochloride | Lacks amino group | Different reactivity profile |

| 2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetic acid hydrochloride | Contains methyl instead of tert-butyl | Altered hydrophobicity |

The presence of both the amino and tert-butyl groups in this compound enhances its steric and electronic properties, making it a valuable candidate for further pharmacological exploration .

Case Studies

Several case studies have been conducted to evaluate the biological activity of pyrazole derivatives:

- Cell Viability Assays : Studies demonstrated that compounds similar to this compound significantly reduced cell viability in cancer cell lines.

- Apoptosis Induction : Research indicated that specific derivatives could enhance caspase activity and induce morphological changes indicative of apoptosis at low concentrations.

- Microtubule Assembly Inhibition : Certain related compounds were shown to disrupt microtubule assembly, suggesting a mechanism for their anticancer effects .

Q & A

What are the optimal synthetic routes for 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetic acid hydrochloride in academic research?

Level: Basic

Answer:

The synthesis typically involves multi-step protocols, leveraging pyrazole core functionalization and subsequent coupling with acetic acid derivatives. For example:

- Step 1: Preparation of the pyrazole intermediate (e.g., 5-amino-3-tert-butyl-1H-pyrazole) via cyclocondensation of hydrazines with β-keto esters or nitriles under reflux with acetic acid .

- Step 2: Alkylation of the pyrazole nitrogen using chloroacetic acid derivatives. A base like triethylamine is often employed to neutralize HCl generated during the reaction .

- Step 3: Hydrochloride salt formation via treatment with HCl in a polar solvent (e.g., ethanol/water mixture) .

Key Considerations: Reaction purity is enhanced by recrystallization from DMF/acetic acid mixtures , and inert atmospheres may be required for Pd-catalyzed steps .

How can researchers validate the structural integrity of this compound using crystallographic methods?

Level: Basic

Answer:

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

- Crystal Growth: Use slow evaporation from solvents like ethanol or DMF.

- Data Collection: Employ a diffractometer with Mo/Kα radiation.

- Refinement: Apply the SHELX suite (e.g., SHELXL) for structure solution and refinement. Challenges like disorder in the tert-butyl group may require constraints or anisotropic displacement parameter adjustments .

Validation Tools: Check R-factors (<5%), bond length/angle deviations, and residual electron density maps .

What advanced strategies resolve contradictions between NMR and mass spectrometry data during structural characterization?

Level: Advanced

Answer:

Contradictions (e.g., unexpected peaks in NMR or mismatched molecular ions in MS) require systematic analysis:

- NMR:

- MS:

How can researchers optimize reaction yields in multi-step syntheses involving Pd-catalyzed coupling?

Level: Advanced

Answer:

Pd-catalyzed steps (e.g., Buchwald-Hartwig amination) often limit yields. Optimization strategies include:

- Catalyst Selection: Use Pd(OAc)₂ with bulky ligands (e.g., XPhos) to enhance steric protection and reduce side reactions .

- Base Optimization: Cs₂CO₃ improves deprotonation efficiency in polar aprotic solvents (e.g., tert-butanol) .

- Reaction Monitoring: Track intermediates via TLC or LC-MS to identify quenching points.

Example: In a 4-step synthesis, yield improved from 45% to 72% by adjusting the Pd catalyst loading from 5 mol% to 2.5 mol% and extending reaction time .

What methodologies assess the compound’s stability under varying pH and temperature conditions?

Level: Advanced

Answer:

- pH Stability:

- Thermal Stability:

How can researchers address crystallographic disorder in the tert-butyl group during refinement?

Level: Advanced

Answer:

Disorder in the tert-butyl group is common due to rotational freedom. Mitigation steps:

- Modeling: Split the tert-butyl carbon into two positions with occupancy refinement in SHELXL .

- Constraints: Apply SIMU and DELU instructions to restrain anisotropic displacement parameters .

- Validation: Cross-check with DFT-calculated geometries to ensure plausible bond lengths/angles.

What are the implications of pyrazole tautomerism on biological activity studies?

Level: Advanced

Answer:

The 1H-pyrazole tautomer (vs. 2H) dominates in the solid state, but solution-phase equilibrium may affect binding.

- Experimental Design: Use NOESY NMR to detect tautomeric populations in DMSO-d₆ or water .

- Computational Modeling: Perform MD simulations to predict tautomer prevalence in active sites.

Impact: Tautomer shifts can alter hydrogen-bonding interactions with target enzymes .

How should researchers handle discrepancies between theoretical and experimental solubility data?

Level: Advanced

Answer:

- Theoretical Prediction: Use tools like COSMO-RS or Hansen solubility parameters.

- Experimental Validation: Perform shake-flask assays in buffers (pH 1–7.4) and organic solvents (e.g., DMSO).

- Adjustments: If solubility is lower than predicted, consider salt forms (e.g., sodium instead of hydrochloride) or co-solvents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.